molecular formula C7H6BClO2 B2483937 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 947162-29-0

4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B2483937
CAS No.: 947162-29-0
M. Wt: 168.38
InChI Key: IHDXDFBZHOOZJY-UHFFFAOYSA-N
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Description

4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound with the molecular formula C7H6BClO2 and a molecular weight of 168.39 g/mol It is a member of the benzoxaborole family, which is known for its unique structure combining boron and oxygen atoms within a heterocyclic ring

Scientific Research Applications

4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of 4-chlorophenol with boric acid or boron trihalides under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a catalyst like triethylamine to facilitate the formation of the benzoxaborole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Boronic acids or borate esters.

    Reduction: Various boron-containing derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Comparison with Similar Compounds

  • 4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
  • 5-Chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol

Comparison: 4-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its specific substitution pattern and the presence of a chlorine atom at the 4-position. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of a methyl or fluoro group in similar compounds can significantly alter their reactivity and interaction with biological targets .

Properties

IUPAC Name

4-chloro-1-hydroxy-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDXDFBZHOOZJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947162-29-0
Record name 4-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
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